molecular formula C17H19N5OS2 B14973143 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide

2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B14973143
M. Wt: 373.5 g/mol
InChI Key: FCCZNYDMSJKAMQ-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a dimethylamino substituent at position 2 and a sulfanyl-acetamide side chain linked to a 3-ethylphenyl group. The dimethylamino group may enhance solubility and membrane permeability, while the sulfanyl-acetamide moiety could influence target binding specificity.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C17H19N5OS2/c1-4-11-6-5-7-12(8-11)20-13(23)9-24-16-14-15(18-10-19-16)21-17(25-14)22(2)3/h5-8,10H,4,9H2,1-3H3,(H,20,23)

InChI Key

FCCZNYDMSJKAMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the dimethylamino group and the sulfanyl linkage. The final step involves the acylation of the intermediate with 3-ethylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolopyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Core Structural Variations

The thiazolo[4,5-d]pyrimidine scaffold is shared among several derivatives, but substituents critically modulate activity:

Compound Core Substituents Key Functional Groups Reported Activity
Target Compound 2-(Dimethylamino), 7-sulfanyl-acetamide N-(3-ethylphenyl) acetamide, dimethylamino Not explicitly stated (inference: potential kinase/antimicrobial)
3-Phenyl-7-substituted-2-(phenylimino) derivatives 2-Phenylimino, 7-substituted Ethoxyphthalimido-thiazolidinone, arylidene groups Moderate to weak antibacterial
Bis-pyrimidine derivatives (e.g., from DMF-DMA reactions) Bis-heterocyclic systems (pyrimidine-pyrazole) Enaminone intermediates, fused pyrimidine/pyrazole rings Not explicitly stated (synthetic focus)

Key Observations :

  • The target compound’s dimethylamino group distinguishes it from phenylimino-substituted analogs (e.g., derivatives), which may reduce steric hindrance and improve solubility.

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